Cas no 86119-58-6 (4-Bromo-2-phenyl-1H-imidazole)

4-Bromo-2-phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-phenyl-1H-imidazole
- 4-Bromo-2-phenyl-1H-imidazole
- MFCD09842484
- CS-0006720
- A905500
- SY087024
- AKOS002657982
- 86119-58-6
- LS-05112
- SCHEMBL1954237
- SCHEMBL16090411
- D72456
- 1H-imidazole, 4-bromo-2-phenyl-
- ALBB-016437
-
- MDL: MFCD09842484
- インチ: InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
- InChIKey: IXVCTTCVYGDFSO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC=C(Br)N2
計算された属性
- せいみつぶんしりょう: 221.97926g/mol
- どういたいしつりょう: 221.97926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 28.7Ų
4-Bromo-2-phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB409788-500 mg |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 500mg |
€272.40 | 2023-06-16 | ||
Chemenu | CM186848-1g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95+% | 1g |
$1558 | 2021-08-05 | |
Chemenu | CM186848-1g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
TRC | B283960-1000mg |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 1g |
$ 745.00 | 2022-06-07 | ||
abcr | AB409788-5 g |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 5g |
€907.00 | 2023-06-16 | ||
eNovation Chemicals LLC | D777105-5g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 5g |
$670 | 2024-07-20 | |
Alichem | A069002992-1g |
5-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 1g |
$890.00 | 2023-08-31 | |
eNovation Chemicals LLC | D777105-5g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 5g |
$670 | 2025-02-27 | |
abcr | AB409788-1 g |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 1g |
€322.50 | 2023-06-16 | ||
Cooke Chemical | BD0926848-1g |
5-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95+% | 1g |
RMB 980.00 | 2025-02-21 |
4-Bromo-2-phenyl-1H-imidazole 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
4-Bromo-2-phenyl-1H-imidazoleに関する追加情報
4-Bromo-2-phenyl-1H-imidazole: A Comprehensive Overview
4-Bromo-2-phenyl-1H-imidazole, also known by its CAS number 86119-58-6, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazole family, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The presence of a bromine atom at the 4-position and a phenyl group at the 2-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various chemical and biological applications.
The synthesis of 4-bromo-2-phenyl-1H-imidazole typically involves the reaction of an appropriate imidazole precursor with bromine or brominating agents under controlled conditions. Recent advancements in synthetic methodologies have enabled the efficient and selective preparation of this compound, often utilizing catalytic systems or microwave-assisted techniques to enhance reaction yields and purity. The structural characterization of this compound is commonly achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed insights into its molecular geometry and electronic configuration.
In terms of physical properties, 4-bromo-2-phenyl-1H-imidazole exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis absorption spectrum reveals strong absorbance in the ultraviolet region, which is attributed to the conjugated π-system within the imidazole ring. This property makes it a potential candidate for applications in optoelectronic materials, where light absorption and energy transfer are critical.
The biological activity of 4-bromo-2-phenyl-1H-imidazole has been extensively studied in recent years. Research has demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising lead compound for drug development. In particular, studies have shown that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), without causing significant cytotoxicity to healthy cells. These findings suggest that 4-bromo-2-phenyl-1H-imidazole could serve as a scaffold for designing novel anti-inflammatory agents with improved efficacy and reduced side effects.
Beyond its biological applications, 4-bromo-2-phenyl-1H-imidazole has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor technology. For instance, recent research has highlighted its potential as a ligand in palladium-catalyzed cross-coupling reactions, where it enhances catalytic activity and selectivity. Additionally, the compound's fluorescence properties under UV light have been exploited in the development of fluorescent sensors for detecting metal ions or organic analytes in complex matrices.
In conclusion, 4-bromo-2-phenyl-1H-imidazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with its favorable physical and biological properties, positions it as an important building block for future innovations in drug discovery, materials science, and beyond. As research continues to uncover new aspects of its functionality, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological progress.
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